![molecular formula C12H17N3O2 B7554008 2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7554008.png)
2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl(1H-pyrazol-5-yl)methanone
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Overview
Description
2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl(1H-pyrazol-5-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl(1H-pyrazol-5-yl)methanone is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters in the brain. It has been found to increase the levels of dopamine and acetylcholine in the brain, which are important neurotransmitters involved in the regulation of mood, memory, and movement.
Biochemical and Physiological Effects:
2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl(1H-pyrazol-5-yl)methanone has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to have anticonvulsant properties and can reduce the frequency and severity of seizures. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl(1H-pyrazol-5-yl)methanone in lab experiments is its potential as a therapeutic agent for the treatment of neurological disorders. It has also been found to have anti-inflammatory and analgesic properties, which make it useful for studying the mechanisms of pain and inflammation. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl(1H-pyrazol-5-yl)methanone. One direction is to investigate its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as an analgesic and anti-inflammatory agent. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify its potential side effects and toxicity.
Synthesis Methods
The synthesis of 2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl(1H-pyrazol-5-yl)methanone involves the condensation of 1H-pyrazol-5-yl-methanone with 4-amino-1,2,3,4-tetrahydrobenzo[b][1,4]oxazine-6-carboxylic acid ethyl ester in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent. The product is obtained by simple filtration and recrystallization.
Scientific Research Applications
2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl(1H-pyrazol-5-yl)methanone has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl(1H-pyrazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-12(9-5-6-13-14-9)15-7-8-17-11-4-2-1-3-10(11)15/h5-6,10-11H,1-4,7-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYNJONLLXZZOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(CCO2)C(=O)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl(1H-pyrazol-5-yl)methanone |
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